molecular formula C14H17F2N3 B11740208 [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11740208
M. Wt: 265.30 g/mol
InChI Key: APZQJQDYYQGBMG-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

    Coupling of the Two Moieties: The final step involves coupling the difluorophenyl group with the pyrazole ring through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the difluorophenyl group, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced phenyl derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2,4-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(2,6-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(2,5-difluorophenyl)methyl][(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H17F2N3/c1-3-19-9-12(10(2)18-19)8-17-7-11-6-13(15)4-5-14(11)16/h4-6,9,17H,3,7-8H2,1-2H3

InChI Key

APZQJQDYYQGBMG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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